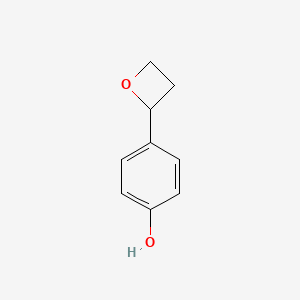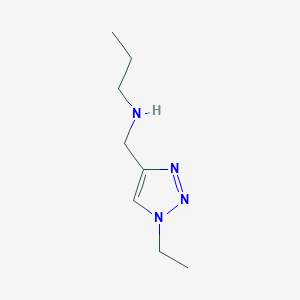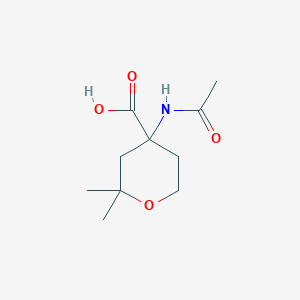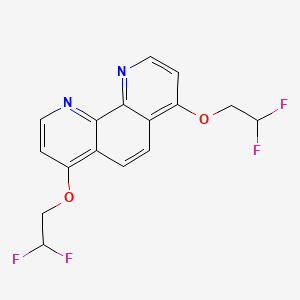
4,7-Bis(2,2-difluoroethoxy)-1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Bis(2,2-difluoroethoxy)-1,10-phenanthroline is a chemical compound that belongs to the class of phenanthroline derivatives. Phenanthroline compounds are known for their ability to form stable complexes with metal ions, making them useful in various chemical and industrial applications. The presence of difluoroethoxy groups in this compound enhances its chemical properties, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(2,2-difluoroethoxy)-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
1,10-Phenanthroline+2,2-Difluoroethanol→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
4,7-Bis(2,2-difluoroethoxy)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4,7-Bis(2,2-difluoroethoxy)-1,10-phenanthroline has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4,7-Bis(2,2-difluoroethoxy)-1,10-phenanthroline involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds, which can influence various biochemical and chemical processes. The difluoroethoxy groups enhance the compound’s solubility and reactivity, making it effective in its applications.
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: The parent compound without difluoroethoxy groups.
4,7-Dimethoxy-1,10-phenanthroline: A similar compound with methoxy groups instead of difluoroethoxy groups.
4,7-Dichloro-1,10-phenanthroline: A derivative with chloro groups.
Uniqueness
4,7-Bis(2,2-difluoroethoxy)-1,10-phenanthroline is unique due to the presence of difluoroethoxy groups, which enhance its chemical properties, such as solubility and reactivity. These properties make it more effective in forming stable complexes with metal ions and useful in various scientific and industrial applications.
Properties
Molecular Formula |
C16H12F4N2O2 |
|---|---|
Molecular Weight |
340.27 g/mol |
IUPAC Name |
4,7-bis(2,2-difluoroethoxy)-1,10-phenanthroline |
InChI |
InChI=1S/C16H12F4N2O2/c17-13(18)7-23-11-3-5-21-15-9(11)1-2-10-12(24-8-14(19)20)4-6-22-16(10)15/h1-6,13-14H,7-8H2 |
InChI Key |
KRGZPTDKXAXONU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C3=NC=CC(=C31)OCC(F)F)OCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


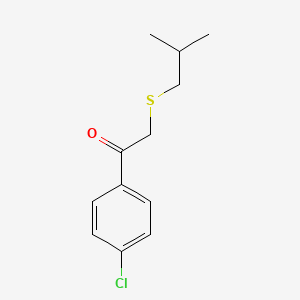
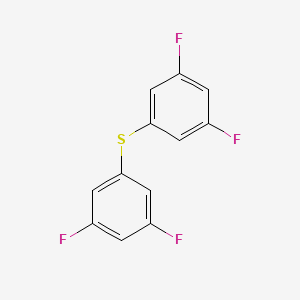
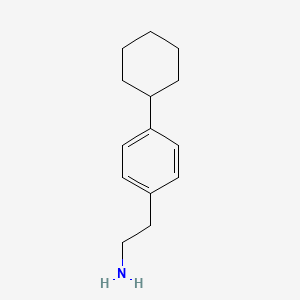
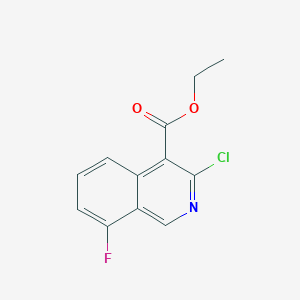
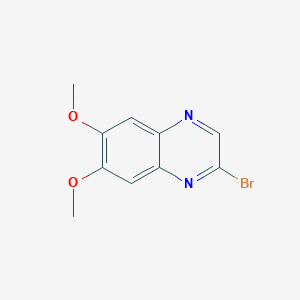

![5,6-Dihydro-4H-cyclopenta[b]thiophen-6-ol](/img/structure/B13646213.png)
![Ethyl 5-bromobenzo[d]oxazole-7-carboxylate](/img/structure/B13646218.png)
